molecular formula C19H23N5O5 B13922626 (2R,3R,4R,5R)-5-(hydroxymethyl)-2-[6-[(4-methoxyphenyl)methylamino]purin-9-yl]-3-methyloxolane-3,4-diol

(2R,3R,4R,5R)-5-(hydroxymethyl)-2-[6-[(4-methoxyphenyl)methylamino]purin-9-yl]-3-methyloxolane-3,4-diol

Cat. No.: B13922626
M. Wt: 401.4 g/mol
InChI Key: UMFHEGDNYZUPSJ-SVYNMNNPSA-N
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Description

(2R,3R,4R,5R)-5-(hydroxymethyl)-2-[6-[(4-methoxyphenyl)methylamino]purin-9-yl]-3-methyloxolane-3,4-diol is a complex organic compound with significant implications in various scientific fields. This compound is characterized by its unique structure, which includes a purine base linked to a sugar moiety, making it a nucleoside analog. Nucleoside analogs are often used in medicinal chemistry due to their ability to interfere with nucleic acid synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4R,5R)-5-(hydroxymethyl)-2-[6-[(4-methoxyphenyl)methylamino]purin-9-yl]-3-methyloxolane-3,4-diol typically involves multiple steps, starting from readily available precursors. One common method involves the protection of hydroxyl groups, followed by the formation of the glycosidic bond between the sugar and the purine base. The final steps often include deprotection and purification to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a nucleoside analog. It can be incorporated into nucleic acids, disrupting their normal function and providing insights into DNA and RNA synthesis.

Medicine

Medically, this compound has potential applications as an antiviral or anticancer agent. Nucleoside analogs are known to inhibit viral replication and cancer cell proliferation by interfering with nucleic acid synthesis.

Industry

In the industrial sector, this compound can be used in the development of new materials and pharmaceuticals. Its unique properties make it a valuable component in various formulations and products.

Mechanism of Action

The mechanism of action of (2R,3R,4R,5R)-5-(hydroxymethyl)-2-[6-[(4-methoxyphenyl)methylamino]purin-9-yl]-3-methyloxolane-3,4-diol involves its incorporation into nucleic acids. Once incorporated, it can disrupt the normal function of DNA or RNA, leading to the inhibition of replication and transcription processes. This disruption can result in the inhibition of viral replication or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A naturally occurring nucleoside with a similar structure but different functional groups.

    Zidovudine: An antiviral nucleoside analog used in the treatment of HIV.

    Gemcitabine: A nucleoside analog used in chemotherapy for various cancers.

Uniqueness

What sets (2R,3R,4R,5R)-5-(hydroxymethyl)-2-[6-[(4-methoxyphenyl)methylamino]purin-9-yl]-3-methyloxolane-3,4-diol apart is its specific functional groups and stereochemistry, which confer unique properties and potential applications. Its methoxyphenyl group and specific stereochemistry may enhance its binding affinity and specificity for certain molecular targets, making it a promising candidate for further research and development.

Properties

Molecular Formula

C19H23N5O5

Molecular Weight

401.4 g/mol

IUPAC Name

(2R,3R,4R,5R)-5-(hydroxymethyl)-2-[6-[(4-methoxyphenyl)methylamino]purin-9-yl]-3-methyloxolane-3,4-diol

InChI

InChI=1S/C19H23N5O5/c1-19(27)15(26)13(8-25)29-18(19)24-10-23-14-16(21-9-22-17(14)24)20-7-11-3-5-12(28-2)6-4-11/h3-6,9-10,13,15,18,25-27H,7-8H2,1-2H3,(H,20,21,22)/t13-,15-,18-,19-/m1/s1

InChI Key

UMFHEGDNYZUPSJ-SVYNMNNPSA-N

Isomeric SMILES

C[C@]1([C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NCC4=CC=C(C=C4)OC)CO)O)O

Canonical SMILES

CC1(C(C(OC1N2C=NC3=C(N=CN=C32)NCC4=CC=C(C=C4)OC)CO)O)O

Origin of Product

United States

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